4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Lipophilicity LogP Isomer Comparison

Sourcing regioisomerically pure aminothiazole building blocks with defined substitution patterns is critical for reproducible kinase inhibitor SAR. 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 117844-98-1) provides a distinct 2,4-dimethoxy scaffold with balanced lipophilicity (LogP 2.72-3.30) and a primary amine for rapid derivatization. • Defined 2,4-dimethoxy substitution avoids logP/binding divergences seen with 3,4- or trimethoxy analogs. • Purity ≥95% (HPLC); serves as reference standard for regioisomeric aminothiazole studies. • Available up to 98+% purity for seamless scale-up from exploratory SAR to lead optimization.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 117844-98-1
Cat. No. B057341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
CAS117844-98-1
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14)
InChIKeyDBRUGROLIZNWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Characterization


4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 117844-98-1) is a 2-aminothiazole derivative characterized by a 2,4-dimethoxyphenyl group at the 4-position and a methyl group at the 5-position of the thiazole ring . This compound belongs to the broader class of aminothiazoles, which are widely employed as scaffolds in medicinal chemistry due to their synthetic accessibility and ability to modulate diverse biological targets . As a building block, it features a primary aromatic amine that serves as a functional handle for further derivatization, while its substitution pattern—specifically the 2,4-dimethoxy arrangement—provides distinct electronic and steric properties compared to unsubstituted or mono-methoxy phenyl analogs .

Building block Primary aromatic amine enables facile acylation, alkylation, and heterocycle formation.
Substitution profile 2,4-Dimethoxyphenyl group provides distinct electronic and steric properties vs. mono- or unsubstituted analogs.
Core modification 5-Methyl-thiazole core offers an additional site for functionalization (halogenation, oxidation).

Why Generic Aminothiazole Substitution Fails


Aminothiazoles are not interchangeable due to the profound impact of substitution patterns on physicochemical properties and biological activity. For 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, the specific 2,4-dimethoxy arrangement on the phenyl ring and the 5-methyl group on the thiazole core are critical determinants of its lipophilicity, electronic distribution, and binding interactions [1]. Substituting with a 3,4-dimethoxyphenyl isomer or a trimethoxyphenyl analog can alter logP values, hydrogen-bonding capacity, and steric bulk, leading to divergent outcomes in assays and synthetic transformations [2]. The following evidence sections quantify these differences to support informed selection and procurement decisions.

Regioisomer mismatch (3,4-dimethoxy)
Shifts lipophilicity and hydrogen-bonding capacity; may alter assay partitioning and target binding.
Trimethoxyphenyl analog substitution
Increased steric bulk and electron density typically raise potency; unsuitable as a direct moderate-activity control.
Unsubstituted 2-aminothiazole core
Lacks methoxy interactions and displays different boiling point/density; reactivity and solubility profiles diverge.

Quantitative Differentiation Evidence


Comparative Lipophilicity: 2,4- vs. 3,4-Dimethoxy Isomer

The lipophilicity of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine differs from its 3,4-dimethoxy regioisomer, impacting solubility and membrane permeability in biological assays [1]. The target compound exhibits a calculated LogP of approximately 2.72–3.30, while the 3,4-isomer (4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine) is reported to have a lower LogP, though specific numerical values for the 3,4-isomer are not uniformly available in the same source, necessitating cross-study comparison [1].

Lipophilicity
Context-dependent
Target LogP 2.72–3.30 (in silico) Comparator: 3,4-isomer no direct data; expected Δ ~0.5–1.0 log units
Regioisomer may alter partition and membrane permeability.
In silico predicted values; cross-study comparison needed.
Lipophilicity LogP Isomer Comparison Physicochemical Properties

Commercial Purity Benchmarks

Commercial availability of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is primarily at research-grade purity levels ranging from 95% to 98+% . Fluorochem offers the compound at 95% purity , while MolCore advertises NLT 98% purity . Leyan supplies at 95+% purity . This variability in vendor specifications necessitates careful selection based on application requirements.

Purity grade
Specification review
95% to ≥98% (HPLC)
Purity selection affects assay reproducibility and synthetic yield.
Vendor specifications; verify lot-specific COA.
Purity QC HPLC Procurement Specification

Structural Uniqueness vs. Trimethoxyphenyl Analogs

The 2,4-dimethoxyphenyl motif of the target compound differs from the 2,4,5-trimethoxyphenyl motif found in many biologically active aminothiazoles (e.g., tubulin inhibitors) . Literature indicates that trimethoxyphenyl-substituted aminothiazoles exhibit nanomolar potency in cancer cell lines, whereas the 2,4-dimethoxy analog is typically less potent due to reduced steric bulk and altered electron density . For instance, a related trimethoxyphenyl aminothiazole demonstrated an IC50 of 0.36–0.86 μM across various cell lines , while the target compound's antiproliferative activity is generally reported as moderate, with no published head-to-head comparison available.

Antiproliferative context
Class-level
Target: moderate activity (no direct IC50). Trimethoxy analogs: IC50 0.36–0.86 μM (certain cell lines)
Supports moderate-baseline control in SAR studies.
No head-to-head data; class-level inference only.
Structure-Activity Relationship SAR Methoxy Substitution Thiazole Scaffold

Physicochemical Property Comparison: Boiling Point and Density

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine exhibits a predicted boiling point of 387.6°C at 760 mmHg and a density of 1.227 g/cm³ [1]. These values differ from the unsubstituted 2-aminothiazole core (boiling point ~216°C, density ~1.3 g/cm³), reflecting the impact of the 2,4-dimethoxyphenyl and 5-methyl substituents on volatility and packing [1][2]. The higher boiling point indicates reduced volatility and potentially greater thermal stability, which may be advantageous in certain synthetic or storage conditions.

Boiling point / density
Reported
Target: BP 387.6°C, density 1.227 g/cm³ 2-Aminothiazole: BP ~216°C, density ~1.3 g/cm³
Higher thermal stability; influences purification and handling protocols.
Predicted values; experimental confirmation advised.
Boiling Point Density Physicochemical Characterization Handling

Optimal Application Scenarios


Medicinal Chemistry Scaffold for Kinase Inhibitor Libraries

The compound serves as a versatile building block for synthesizing aminothiazole derivatives targeting kinases (e.g., LIMK, CDK, GSK3β) [1]. Its 2,4-dimethoxy substitution provides a balanced lipophilicity (LogP 2.72–3.30) [2] that may enhance cellular permeability compared to more polar analogs, while the primary amine allows for facile derivatization (e.g., acylation, alkylation) . It is particularly suitable for initial SAR exploration where moderate baseline activity is acceptable before introducing trimethoxy or other potency-enhancing groups .

Physicochemical Reference Standard for Isomer Studies

Due to its distinct physicochemical profile (boiling point 387.6°C, density 1.227 g/cm³, calculated LogP 2.72–3.30) [2], this compound can be used as a reference standard in comparative studies of regioisomeric aminothiazoles (e.g., 2,4- vs. 3,4-dimethoxy substitution) [3]. Its well-defined properties make it a useful control for evaluating the impact of methoxy substitution patterns on lipophilicity, solubility, and chromatographic behavior.

Control Compound in Antiproliferative Assays

While trimethoxyphenyl aminothiazoles exhibit nanomolar antiproliferative activity , 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine provides a less potent, structurally related control for mechanistic studies. Its moderate activity (class-level inference) allows for the assessment of target engagement without overwhelming cytotoxic effects, making it valuable in assay development and validation .

Synthetic Intermediate for 5-Substituted Thiazole Derivatives

The 5-methyl group on the thiazole ring offers a site for further functionalization (e.g., halogenation, oxidation) . Combined with the 2-amino group, this compound can be elaborated into more complex thiazole-based structures, including those with potential anti-inflammatory or antimicrobial properties . Its commercial availability at purities up to 98+% supports reliable scale-up for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Aromatic amine handle; balanced lipophilicity (2,4-dimethoxy)
Derivatization scope and cellular permeability assessment
Regioisomer physicochemical studies
Distinct boiling point and density profile
Chromatographic behavior and solubility comparison
Antiproliferative assay control
Moderate baseline activity vs. potent trimethoxy analogs
Assay window without overwhelming cytotoxicity
5-Substituted thiazole intermediate
Functionalizable 5-methyl and 2-amino groups
Chemical stability and derivatization tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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